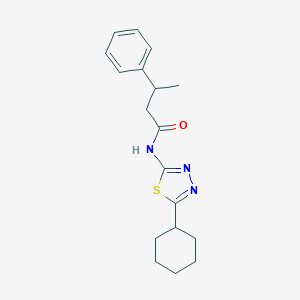
N-cyclopentyl-N'-isopentylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-isopentylthiourea (CPTU) is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective inhibitor of the TRPA1 ion channel, which is involved in pain perception and inflammation.
Scientific Research Applications
N-cyclopentyl-N'-isopentylthiourea has been studied for its potential applications in scientific research, particularly in the fields of pain and inflammation. Studies have shown that N-cyclopentyl-N'-isopentylthiourea can selectively inhibit the TRPA1 ion channel, which is involved in pain perception and inflammation. This makes N-cyclopentyl-N'-isopentylthiourea a potential tool for studying the role of TRPA1 in these processes.
Mechanism of Action
N-cyclopentyl-N'-isopentylthiourea works by selectively binding to the TRPA1 ion channel, which is expressed in sensory neurons and involved in pain perception and inflammation. By inhibiting this ion channel, N-cyclopentyl-N'-isopentylthiourea can reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-isopentylthiourea has been shown to reduce pain and inflammation in animal models, indicating that it has potential therapeutic applications. However, more research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-N'-isopentylthiourea.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-N'-isopentylthiourea is its selectivity for the TRPA1 ion channel, which makes it a useful tool for studying the role of this ion channel in pain and inflammation. However, one limitation of N-cyclopentyl-N'-isopentylthiourea is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-cyclopentyl-N'-isopentylthiourea. One area of interest is the development of more selective TRPA1 inhibitors, which could have improved therapeutic potential. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as respiratory function and cancer. Overall, N-cyclopentyl-N'-isopentylthiourea is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
N-cyclopentyl-N'-isopentylthiourea can be synthesized using a multistep process starting with the reaction of cyclopentylmagnesium bromide with isopentyl isocyanate to form the intermediate cyclopentyl-N-isopentylcarbamoyl chloride. This intermediate is then reacted with potassium thiocyanate to form N-cyclopentyl-N'-isopentylthiourea.
properties
Product Name |
N-cyclopentyl-N'-isopentylthiourea |
|---|---|
Molecular Formula |
C11H22N2S |
Molecular Weight |
214.37 g/mol |
IUPAC Name |
1-cyclopentyl-3-(3-methylbutyl)thiourea |
InChI |
InChI=1S/C11H22N2S/c1-9(2)7-8-12-11(14)13-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |
InChI Key |
ZLOYQVOUZNZCGV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=S)NC1CCCC1 |
Canonical SMILES |
CC(C)CCNC(=S)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)


![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)